molecular formula C19H19N3O2S B5512525 5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No. B5512525
M. Wt: 353.4 g/mol
InChI Key: TVRZBFQQDUZDCY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds, which have been studied for various chemical and biological properties. The particular structure of this compound implies potential for diverse chemical reactions and properties.

Synthesis Analysis

  • Synthesis of related thiazolo[3,2-a]pyrimidine compounds typically involves reactions with benzylidene malononitrile and transformations to fused heterocyclic systems (Youssef & Omar, 2007).

Molecular Structure Analysis

  • The molecular structure of similar thiazolo[3,2-a]pyrimidines has been established through methods like X-ray structural analysis, indicating a complex and stable ring structure (Elokhina et al., 1996).

Chemical Reactions and Properties

  • Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions, forming new fused heterocyclic systems and exhibiting biocidal properties (Youssef & Omar, 2007).

Physical Properties Analysis

  • The synthesis process and subsequent modifications of thiazolo[3,2-a]pyrimidines suggest that the physical properties of these compounds can vary significantly depending on the specific substituents and reaction conditions used (Gao et al., 2017).

Chemical Properties Analysis

  • The chemical properties of thiazolo[3,2-a]pyrimidines are influenced by the specific functional groups attached to the core structure, which can lead to diverse reactivity and potential applications in various fields, such as pharmaceuticals (Gao et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a compound that can be synthesized through various chemical reactions involving thiazolo and pyrimidinone moieties. Its synthesis and subsequent reactions enable the formation of related fused heterocyclic systems, revealing its potential for diverse chemical applications. For instance, derivatives synthesized from reactions involving thiazolo and pyrimidinone have shown excellent biocidal properties, indicating their utility in developing antimicrobial agents (Youssef & Omar, 2007).

Biological Activity and Applications

The biological activities of compounds related to this compound have been extensively studied, revealing significant potential in various fields:

  • Antimicrobial and Antifungal Activities : Compounds synthesized with similar structural frameworks have demonstrated potent antimicrobial and antifungal activities. This suggests their potential application in developing new antibacterial and antifungal drugs (Maddila et al., 2016; El Azab & Abdel‐Hafez, 2015).

  • Anticancer Properties : Research into thiazolo[3,2-a]pyrimidinone derivatives has unveiled their potential antiproliferative activities against various cancer cell lines, highlighting their promise in cancer therapy (Nagaraju et al., 2020).

  • Antinociceptive and Anti-inflammatory Properties : Derivatives of thiazolopyrimidinone have shown significant antinociceptive and anti-inflammatory activities, which could be beneficial in developing treatments for pain and inflammation (Selvam et al., 2012).

  • Pesticidal Activities : Thiazole derivatives have exhibited strong larvicidal and fungicidal activities, suggesting their potential use in agricultural pest control (Choi et al., 2015).

properties

IUPAC Name

5-(3-methyl-3-phenylpiperidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-19(14-6-3-2-4-7-14)8-5-9-21(13-19)17(24)15-12-16(23)20-18-22(15)10-11-25-18/h2-4,6-7,10-12H,5,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRZBFQQDUZDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC(=O)N=C3N2C=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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